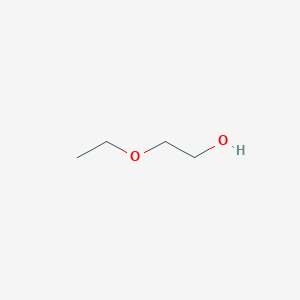

2-Ethoxyethanol

Cat. No. B086334

Key on ui cas rn:

110-80-5

M. Wt: 90.12 g/mol

InChI Key: ZNQVEEAIQZEUHB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04264708

Procedure details

This example compares the relative effectiveness of the free-radical generation system of the invention with a control system. A solution of 2.5 g of 9:1 copolymer of methyl methacrylate and methacrylic acid in 5 g of 2-butanone was prepared, and to this solution was added 2.5 g of Epocryl® 12, 0.2 g of 2-o-chlorophenyl-4,5-diphenylimidazolyl dimer, 0.15 g of Michler's ketone, 0.01 g of Leuco Crystal Violet, 0.05 g of C.I. Solvent Red Dye #109, and enough 2-ethoxyethanol to give a total of 25 g of solution (Solution A). A second solution was prepared in which the 2-o-chlorophenyl-4,5-diphenylimidazolyl dimer of Solution A was replaced with a like amount of benzophenone (Solution B). The solutions were spin-coated onto anodized aluminum substrates (1000 rpm for 0.75 min.) to give coating weights of 37.9 mg/dm2 (Solution A) and 35.9 mg/dm2 (Solution B). The plates were exposed in air through the usual stepwedge process transparency to a 1000 watt tungsten-halogen lamp at a distance of 24.5 inches (62.4 cm), and the exposed plates were developed for 30 seconds with the development solution of Example 1. The results, summarized in Table II, show that the 2-o-chlorophenyl-4,5-diphenylimidazolyl dimer/Michler's ketone initiator system had a photospeed about ten times that of the benzophenone/Michler's ketone system.

[Compound]

Name

Solution A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Name

Identifiers

|

REACTION_CXSMILES

|

CN(C1C=C[C:7]([C:10]([C:12]2[CH:13]=CC(N(C)C)=C[CH:17]=2)=[O:11])=CC=1)C.CN(C1C=CC(C(C2C=CC(N(C)C)=CC=2)C2C=CC(N(C)C)=CC=2)=CC=1)C.C[C:50](=[O:53])[CH2:51]C>>[C:10]([O:53][CH3:50])(=[O:11])[C:12]([CH3:13])=[CH2:17].[C:10]([OH:53])(=[O:11])[C:12]([CH3:13])=[CH2:17].[CH2:50]([O:53][CH2:7][CH2:10][OH:11])[CH3:51]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CC)=O

|

Step Two

[Compound]

|

Name

|

Solution A

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0.15 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=1C=CC(=CC1)C(=O)C=2C=CC(=CC2)N(C)C

|

|

Name

|

|

|

Quantity

|

0.01 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OCCO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 25 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |